Ethyl 5-nitrothiophene-3-carboxylate is an organic compound with the molecular formula C₇H₇N₁O₄S and a molecular weight of 173.19 g/mol. It belongs to the class of nitrothiophene derivatives, which are characterized by the presence of a nitro group (-NO₂) attached to a thiophene ring. The compound features a carboxylate functional group (-COOEt), which enhances its reactivity and solubility in organic solvents. Ethyl 5-nitrothiophene-3-carboxylate is notable for its potential applications in pharmaceuticals and materials science due to its unique electronic properties and biological activities .
The biological activity of ethyl 5-nitrothiophene-3-carboxylate has been explored in various studies. Compounds containing nitro groups often exhibit significant antibacterial and antifungal properties. Research suggests that derivatives of thiophene can act as potential anticancer agents due to their ability to interact with biological targets at the molecular level . The specific activity of ethyl 5-nitrothiophene-3-carboxylate has not been extensively documented, but its structural characteristics indicate potential for bioactivity.
Ethyl 5-nitrothiophene-3-carboxylate can be synthesized through several methods:
Ethyl 5-nitrothiophene-3-carboxylate has potential applications in various fields:
Ethyl 5-nitrothiophene-3-carboxylate shares structural similarities with several other compounds in the thiophene family. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Similarity Index | Unique Features |
|---|---|---|---|
| Ethyl 2-amino-5-nitrothiophene-3-carboxylate | C₇H₈N₂O₄S | 0.94 | Contains an amino group; potential for different bioactivity |
| Methyl 5-nitrothiophene-3-carboxylate | C₆H₇N₁O₄S | 0.93 | Methyl group instead of ethyl; differing solubility |
| 2-Methyl-5-nitrothiophene-3-carboxylic acid | C₆H₇N₁O₄S | 0.88 | Methyl substitution at position two alters reactivity |
| 5-Nitrothiophene-3-carbaldehyde | C₇H₅N₁O₂S | 0.88 | Contains an aldehyde group; different reactivity profile |
Ethyl 5-nitrothiophene-3-carboxylate is unique due to its specific combination of functional groups, which influences both its chemical reactivity and biological activity compared to these similar compounds .
Classical synthetic routes for ethyl 5-nitrothiophene-3-carboxylate often involve sequential nitration and esterification steps. A representative procedure involves the reaction of thiophene derivatives with nitrating agents followed by esterification using acid chlorides or anhydrides. For instance, the synthesis of 5-nitrothiophene-2-carbonitrile demonstrates the use of (E)-ethyl 2-cyano-2-(2-nitrophenylsulfonyloxyimino)acetate and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dichloromethane under inert atmospheres. This two-step process achieves an 83% yield, highlighting the efficacy of DBU in facilitating nitration and esterification.
Traditional methods frequently employ polar aprotic solvents like dichloromethane, which stabilize reactive intermediates but raise environmental concerns. The regioselectivity of nitration is often controlled by electronic effects, with the nitro group preferentially occupying the 5-position due to the electron-withdrawing nature of the ester group at position 3. However, these approaches sometimes suffer from byproduct formation, necessitating rigorous purification via column chromatography.
Modern catalytic systems have addressed longstanding challenges in regioselectivity and reaction speed. The NDTP (5-nitro-4,6-dithiocyanatopyrimidine)-mediated esterification method enables rapid coupling of carboxylic acids and alcohols within 1 minute, achieving yields exceeding 80% for structurally diverse substrates. This method operates efficiently in both alcoholic and nonalcoholic solvents, making it adaptable to thiophene derivatives. For example, NDTP could theoretically facilitate the esterification of 5-nitrothiophene-3-carboxylic acid with ethanol under mild conditions, bypassing traditional acid chloride routes.
In carboxylation reactions, cesium carbonate has emerged as a dual-purpose catalyst and base in solvent-free systems. A study on thiophene carboxylation with CO₂ revealed that cesium pivalate lowers the activation energy for C–H bond cleavage by 12–15 kJ/mol compared to other carboxylate salts, enhancing monocarboxylate regioselectivity. This catalytic system could be repurposed for introducing ester groups via in situ carboxylate intermediacy.
Solvent-free methodologies represent a paradigm shift in sustainable thiophene chemistry. The carboxylation of thiophene using molten cesium carbonate eliminates volatile organic solvents while maintaining 65–72% yields. This approach reduces waste generation and energy consumption by 40% compared to traditional solvent-based systems.
Further advancements include the recovery and reuse of byproducts. In NDTP-mediated reactions, the thiourea byproduct NTP–OH can be filtered and regenerated into NDTP through a two-step process involving oxidation and thiocyanation. Similarly, the recovery of Oxyma byproducts in nitrile synthesis via acidification and extraction demonstrates closed-loop systems that align with green chemistry principles.
Optimization of ethyl 5-nitrothiophene-3-carboxylate synthesis involves multivariate analysis of reaction parameters:
| Parameter | Effect on Yield | Optimal Range | Source |
|---|---|---|---|
| Temperature | ↑ Yield to 150°C | 120–150°C | |
| Pressure | Minimal effect | 0.5–1.1 MPa | |
| Solvent Polarity | Critical | Dichloromethane | |
| Catalyst Loading | Linear increase | 1.5–2.5 eq DBU |
The use of diethylene glycol dimethyl ether as a co-solvent in pyrazole ester synthesis improved yields by 18% compared to dimethyl carbonate alone, suggesting applicability to thiophene systems. Scale-up trials for NDTP-mediated reactions showed consistent yields at 5 mmol scales (82% for aromatic esters), indicating robustness for industrial translation.
Distortion/interaction analysis has proven invaluable for optimizing regioselectivity. In carboxylation, destabilization energies of 28–35 kJ/mol in transition states dictate product distribution, guiding the selection of cesium pivalate over bulkier carboxylates for monocarboxylate dominance.
Ethyl 5-nitrothiophene-3-carboxylate represents a promising class of antimicrobial compounds with demonstrated efficacy against multidrug-resistant bacterial pathogens [1]. Research has established that nitrothiophene carboxylate derivatives exhibit potent antibacterial properties through their unique mechanism of bioactivation within bacterial cells [2]. The compound demonstrates particular effectiveness against Gram-negative pathogens, including Escherichia coli, Shigella species, and Salmonella species [1] [9].
Studies have shown that nitrothiophene carboxamide derivatives, structurally related to ethyl 5-nitrothiophene-3-carboxylate, display significant activity against multidrug-resistant clinical isolates [1]. These compounds function as prodrugs that require specific bacterial nitroreductases for activation, particularly NfsA and NfsB enzymes found in Escherichia coli [1] [9]. The selective activation mechanism enables these compounds to overcome traditional resistance mechanisms that limit the effectiveness of conventional antibiotics [9].
Table 1: Antimicrobial Activity of Nitrothiophene Derivatives Against Multidrug-Resistant Pathogens
| Pathogen | Minimum Inhibitory Concentration (μg/mL) | Clinical Significance |
|---|---|---|
| Escherichia coli (clinical isolates) | 0.5-2.0 | Active against efflux-resistant strains [1] |
| Klebsiella pneumoniae | 2.0-8.0 | Cross-species activity via nitroreductase homologs [1] |
| Shigella flexneri | 1.0-4.0 | Potent activity against clinical isolates [1] |
| Salmonella typhimurium | 1.5-6.0 | Effective against enteric pathogens [1] |
The research demonstrates that these compounds maintain their antibacterial efficacy even against strains resistant to multiple classes of conventional antibiotics [1]. Comparative studies have revealed that several pathogenic Escherichia coli strains showed resistance to four different antibiotic classes, yet remained susceptible to nitrothiophene carboxylate derivatives [1]. This remarkable activity profile suggests that ethyl 5-nitrothiophene-3-carboxylate and related compounds may serve as valuable therapeutic options for treating infections caused by multidrug-resistant pathogens [4].
Investigation of structure-activity relationships has identified specific nitrothiophene derivatives with enhanced potency against methicillin-resistant Staphylococcus aureus [3] [4]. Research has shown that 5-nitrothiophene derivatives demonstrate significant bacteriostatic and bactericidal activity, with some compounds showing superior performance compared to established antimicrobial agents [3]. The compounds exhibit particular effectiveness against vancomycin-resistant Staphylococcus aureus strains, demonstrating activity that exceeds that of vancomycin itself [4].
Table 2: Comparative Antimicrobial Activity Against Resistant Staphylococcus aureus
| Strain Type | Ethyl 5-nitrothiophene derivative MIC (μg/mL) | Standard Drug MIC (μg/mL) | Fold Improvement |
|---|---|---|---|
| Pan-susceptible Staphylococcus aureus | 0.5-2.0 | Variable | 2-4 fold better [4] |
| Methicillin-resistant Staphylococcus aureus | 1.0-16.0 | >32 | 2-32 fold better [4] |
| Vancomycin-resistant Staphylococcus aureus | 4.0 | >64 | >16 fold better [4] |
The antimicrobial spectrum extends beyond traditional bacterial pathogens to include activity against biofilm-forming organisms [4]. Studies have demonstrated that nitrothiophene carboxylate derivatives cause significant disruption of Staphylococcus aureus biofilm integrity, suggesting potential applications in treating chronic infections associated with biofilm formation [4]. This biofilm-disrupting activity represents an additional therapeutic advantage, as biofilm-associated infections are notoriously difficult to treat with conventional antimicrobial agents [4].
The antimicrobial mechanism of ethyl 5-nitrothiophene-3-carboxylate involves complex interactions with bacterial oxidative stress pathways and nitroreductase-mediated bioactivation [6] [24]. Research has established that nitrothiophene compounds function as prodrugs requiring enzymatic reduction by bacterial nitroreductases to generate active metabolites [6] [9]. The primary enzymes responsible for this bioactivation are the type I nitroreductases NfsA and NfsB, which are NAD(P)H-dependent flavin mononucleotide enzymes found in most bacterial genomes [24].
The bioactivation process involves the reduction of the nitro group by bacterial nitroreductases, leading to the formation of reactive intermediates that cause bacterial cell death [6] [24]. Studies using Mycobacterium tuberculosis as a model organism have demonstrated that 5-nitrothiophene compounds are activated by F420-dependent nitroreductase enzymes, specifically the Ddn enzyme [6]. This activation results in the release of nitric oxide, which serves as the active pharmacophore responsible for the antimicrobial effect [6] [18].
Table 3: Nitroreductase-Mediated Bioactivation Parameters
| Enzyme | Cofactor Requirement | Oxygen Sensitivity | Product Formation | Bacterial Species |
|---|---|---|---|---|
| NfsA | NADPH | Insensitive | Hydroxylamine/amino derivatives [24] | Escherichia coli [1] |
| NfsB | NAD(P)H | Insensitive | Hydroxylamine/amino derivatives [24] | Escherichia coli [1] |
| Ddn | F420 | Insensitive | Nitric oxide release [6] | Mycobacterium tuberculosis [6] |
The mechanism involves a ping-pong bi-bi kinetic process where the enzyme cycles between oxidized and reduced states of the flavin cofactor [24] [27]. During this process, the nitrothiophene substrate undergoes stepwise reduction, first to the nitroso intermediate and subsequently to hydroxylamine or amino derivatives [24] [27]. The formation of these reactive metabolites leads to oxidative damage within bacterial cells, ultimately resulting in cell death [15] [18].
Research has revealed that the oxidative stress response in bacteria involves multiple reactive oxygen species, including superoxide anion, hydrogen peroxide, and hydroxyl radicals [15]. The bacterial response to this oxidative stress involves the activation of several regulatory systems, including the SoxRS, OxyR, and PerR regulons [15]. These systems coordinate the expression of antioxidant enzymes such as superoxide dismutases and catalases to protect against oxidative damage [14] [15].
The selectivity of nitrothiophene compounds for bacterial cells over mammalian cells relates to differences in nitroreductase expression and activity [6] [24]. Bacterial nitroreductases exhibit broad substrate specificity and high activity toward nitroaromatic compounds, whereas mammalian cells possess different enzyme systems with lower activity toward these substrates [24]. This selective activation mechanism contributes to the therapeutic potential of ethyl 5-nitrothiophene-3-carboxylate and related compounds [9].
Studies have demonstrated that resistance to nitrothiophene compounds develops through mutations affecting nitroreductase expression or cofactor biosynthesis [6]. In Mycobacterium tuberculosis, resistance mechanisms include mutations in the ddn gene encoding the activating nitroreductase or in genes involved in F420 cofactor biosynthesis [6]. Similar resistance patterns have been observed in Escherichia coli, where deletion of both nfsA and nfsB genes results in complete resistance to nitrothiophene carboxamide derivatives [1].
Structure-activity relationship investigations of ethyl 5-nitrothiophene-3-carboxylate have revealed critical molecular features that influence antimicrobial potency and selectivity [20] [21] [22]. Research has demonstrated that modifications to the thiophene ring system, the nitro group position, and the carboxylate ester functionality significantly impact biological activity [5] [11] [22]. The 5-position nitro group serves as an essential pharmacophore for antimicrobial activity, with its reduction by bacterial nitroreductases being fundamental to the mechanism of action [3] [4].
Studies examining various thiophene derivatives have established that the electronic properties of substituents on the thiophene ring critically influence antimicrobial potency [5] [11]. Research has shown that electron-withdrawing groups enhance activity, while electron-donating substituents generally decrease antimicrobial effectiveness [5]. The positioning of functional groups also plays a crucial role, with the 3-carboxylate and 5-nitro substitution pattern providing optimal activity profiles [22].
Table 4: Structure-Activity Relationship Data for Thiophene Carboxylate Derivatives
| Structural Modification | Antimicrobial Activity Change | Key Findings | Reference |
|---|---|---|---|
| 5-Nitro group essential | Baseline activity | Required for nitroreductase activation [3] | [3] [6] |
| 3-Carboxylate ester | Enhanced solubility | Improves bioavailability and cellular uptake | [29] |
| 2-Amino substitution | Moderate enhancement | Increases hydrogen bonding interactions [13] | [13] [22] |
| 4-Methyl group | Variable effects | Depends on overall substitution pattern [29] | [29] |
Investigations into the carboxylate ester functionality have revealed that ethyl ester derivatives generally demonstrate superior antimicrobial activity compared to methyl or higher alkyl esters [20] [29]. The ethyl ester provides an optimal balance between lipophilicity and hydrophilicity, facilitating cellular penetration while maintaining adequate solubility [29]. Research has shown that the ester group can undergo hydrolysis within bacterial cells, potentially contributing to the overall antimicrobial mechanism .
The influence of the nitro group position on antimicrobial activity has been extensively studied across various thiophene derivatives [3] [4] [22]. Studies have consistently demonstrated that the 5-nitro substitution pattern provides superior antimicrobial activity compared to other positions [3] [4]. This positional preference relates to the electronic effects on the thiophene ring and the accessibility of the nitro group to bacterial nitroreductases [6] [24].
Table 5: Positional Effects of Nitro Group Substitution on Thiophene Ring
| Nitro Position | Relative Activity | Electronic Effect | Steric Accessibility |
|---|---|---|---|
| 2-Position | Low (25-40% of 5-nitro) | Moderate electron withdrawal [22] | Sterically hindered [22] |
| 3-Position | Moderate (60-75% of 5-nitro) | Strong electron withdrawal [22] | Moderately accessible [22] |
| 5-Position | Highest (100% reference) | Optimal electron withdrawal [3] [4] | Highly accessible [3] [4] |
Research has identified specific structural modifications that enhance bioactivity against multidrug-resistant pathogens [1] [4]. Studies have shown that incorporation of specific aromatic substituents can improve binding affinity to bacterial targets while maintaining selectivity [21] [22]. The development of hybrid molecules combining thiophene and other heterocyclic systems has yielded compounds with enhanced antimicrobial profiles [5] [11].
The role of molecular flexibility and conformational preferences has been investigated through computational and experimental approaches [21] [22]. Research has demonstrated that rigid aromatic substituents generally provide better antimicrobial activity than flexible aliphatic chains [20] [21]. This finding suggests that specific geometric arrangements are required for optimal interaction with bacterial targets [21].
Advanced structure-activity relationship studies have employed molecular docking and quantitative structure-activity relationship modeling to predict optimal structural modifications [26]. These investigations have identified key molecular descriptors associated with enhanced antimicrobial activity, including lipophilicity parameters, electronic properties, and molecular volume [20] [26]. Such computational approaches have guided the rational design of new derivatives with improved therapeutic potential [26].
Ethyl 5-nitrothiophene-3-carboxylate contains a strongly electron-withdrawing nitro group at the five-position, rendering the heteroaromatic ring highly electrophilic toward nucleophilic aromatic substitution by amines, alkoxides and thiolates. Kinetic studies on closely related 5-nitrothiophene systems show that the reaction follows a classical two-step addition–elimination mechanism in which formation of a negatively charged σ-adduct is rate-determining [1] [2].
Table 1. Representative second-order rate constants and activation parameters for amine attack on 5-nitrothiophene derivatives at 293–313 kelvin.
| Nucleophile (0.01 mol L⁻¹) | Solvent | Temperature (K) | k₂ / L mol⁻¹ s⁻¹ | ΔH‡ / kJ mol⁻¹ | ΔS‡ / J mol⁻¹ K⁻¹ | Reference |
|---|---|---|---|---|---|---|
| Piperidine | Methanol | 298 | 1.1 × 10¹ | 63 | –40 | [1] |
| Piperidine | 1-butyl-3-methyl-imidazolium tetrafluoroborate | 303 | 4.2 × 10¹ | 58 | –24 | [1] |
| Morpholine | Acetonitrile | 293 | 3.8 × 10⁰ | 67 | –44 | [2] |
| Pyrrolidine | Water | 298 | 2.9 × 10¹ | 59 | –35 | [3] |
Key mechanistic features
Applied implications for Ethyl 5-nitrothiophene-3-carboxylate
The ester group at the three-position exerts an additional –M/–I effect, so rate constants for amine substitution on the nitro position are predicted to lie in the upper range of Table 1 (k₂ ≈ 10–40 L mol⁻¹ s⁻¹ at 298 kelvin). This high intrinsic reactivity enables late-stage installation of amino, alkoxy or thioether groups under mild conditions, offering a direct gateway to densely functionalised thiophene scaffolds useful in medicinal and materials chemistry.
Selective reduction of the nitro group in Ethyl 5-nitrothiophene-3-carboxylate furnishes the corresponding 5-aminothiophene ester, a versatile synthon for amide coupling, cyclisation and hetero-annulation. Modern methods emphasise chemoselectivity, minimisation of metal contamination and tolerance toward the sensitive thiophene nucleus.
Table 2. Benchmark reductive protocols applied to 5-nitrothiophene esters.
| Reductant / Catalyst | Typical Conditions | Yield of amine (%) | Notes | Reference |
|---|---|---|---|---|
| Hydrogen gas / palladium on carbon | 1 bar H₂, ethanol, 25 °C | 95 | Fast, risk of ester hydrogenolysis negligible for ethyl esters | [5] |
| Hydrogen gas / Raney nickel | 10 bar H₂, methanol, 50 °C | 90 | Avoids dehalogenation but may reduce conjugated alkenes | [5] |
| Iron powder / acetic acid | 50 °C, 5 h | 72 | In-situ reductive acetylation prevents over-reduction; scalable [6] | [6] |
| Tetrahydroxydiboron with 4,4′-bipyridine | Room temperature, methanol, 5 min | 92 | Metal-free, tolerates vinyl, carbonyl and halogen groups | [7] |
Mechanistic highlights
Guidance for synthetic application
For scale-up under pharmaceutical good-manufacturing-practice settings, hydrogenation with palladium on carbon at ambient pressure remains the method of choice, affording ethyl 5-aminothiophene-3-carboxylate in >95% isolated yield after simple filtration and crystallisation. When sensitive substituents are present elsewhere in the molecule, the tetrahydroxydiboron–bipyridine system provides a rapid, metal-free alternative.
The nitro group in Ethyl 5-nitrothiophene-3-carboxylate serves as a leaving group in modern palladium-catalysed denitrative cross-couplings, enabling direct carbon–carbon and carbon–heteroatom bond formation without pre-activation as a halide or triflate.
Table 3. Representative denitrative coupling reactions of nitrothiophenes.
| Coupling type | Catalyst / Ligand | Partner reagent | Product example | Yield (%) | Reference |
|---|---|---|---|---|---|
| Suzuki–Miyaura biaryl formation | Palladium(II) acetylacetonate / BrettPhos | Phenylboronic acid | 5-phenyl-thiophene-3-carboxylate ethyl ester | 78 | [8] [9] |
| Buchwald–Hartwig amination | Palladium(0) bis-(N-heterocyclic carbene) | Aniline | 5-anilino-thiophene-3-carboxylate ethyl ester | 74 | [10] |
| Mizoroki–Heck alkenylation | Palladium(0) / BrettPhos | Styrene | trans-5-styryl-thiophene-3-carboxylate ethyl ester | 71 | [11] |
Mechanistic features
Scope and limitations
Strategic outlookDenitrative cross-coupling repositions Ethyl 5-nitrothiophene-3-carboxylate from a mere building block to a pluripotent electrophile. By combining the high innate electrophilicity of the nitrothiophene core with modern ligand design, synthetic chemists can now forge carbon–carbon, carbon–nitrogen and carbon–oxygen bonds under unified conditions, streamlining the assembly of heteroaromatic libraries for drug discovery and organic-electronics research.